molecular formula C17H16FNO2S3 B2630721 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 2034496-69-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2630721
CAS No.: 2034496-69-8
M. Wt: 381.5
InChI Key: ATUIRDGWWFFEEN-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a combination of bithiophene and fluorophenyl groups linked by an ethyl chain to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Bithiophene Intermediate: : The synthesis begins with the preparation of the bithiophene intermediate. This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Introduction of the Ethyl Linker: : The bithiophene intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.

  • Attachment of the Fluorophenyl Group: : The ethyl-linked bithiophene is further reacted with a fluorophenyl derivative, often through a nucleophilic substitution reaction, to attach the fluorophenyl group.

  • Formation of the Methanesulfonamide Moiety: : Finally, the compound is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2S3/c18-15-3-1-13(2-4-15)12-24(20,21)19-9-7-16-5-6-17(23-16)14-8-10-22-11-14/h1-6,8,10-11,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUIRDGWWFFEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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